molecular formula C9H7NO B023206 Isocarbostyril CAS No. 491-30-5

Isocarbostyril

Cat. No. B023206
CAS RN: 491-30-5
M. Wt: 145.16 g/mol
InChI Key: VDBNYAPERZTOOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The enantioselective synthesis of isocarbostyril alkaloids and analogs, including anticancer isocarbostyril alkaloids like (+)-7-deoxypancratistatin, (+)-pancratistatin, (+)-lycoricidine, and (+)-narciclasine, relies on catalytic dearomative functionalization of benzene. This approach is notable for its effectiveness, requiring only two additional olefin functionalizations to construct the fully decorated aminocyclitol cores of these alkaloids (Bingham et al., 2018).

Molecular Structure Analysis

Isocarbostyril compounds are characterized by their unique molecular frameworks, which serve as the foundation for their diverse chemical reactions and properties. The structural use of carbostyril, a key component in many physiologically active substances, underscores its importance. Carbostyril derivatives, due to their fixed cis form of the lactam amide group and various replaceable positions, offer a vast playground for molecular modifications and optimizations (Tashima, 2015).

Chemical Reactions and Properties

Isocarbostyrils undergo a variety of electrophilic substitution reactions, including bromination, acylation, nitration, and acid-catalyzed condensation with formaldehyde, predominantly at the C-4 position under relatively mild conditions. This specificity in reactivity highlights the unique chemical properties of isocarbostyrils and their potential for further chemical modifications (Horning et al., 1971).

Scientific Research Applications

  • Drug Design and Molecular Medicine

    Isocarbostyril alkaloids can aid in identifying active groups, conducting structural modifications, and providing a basis for designing molecular drugs (Ji et al., 2013).

  • Synthesis of Oxychelerythrines

    Isocarbostyril photolysis is used to prepare oxychelerythrines, demonstrating its potential in organic synthesis (Onda & Yamaguchi, 1979).

  • Cancer Treatment

    Isocarbostyril constituents of Amaryllidaceae plants, such as narciclasine and pancratistatin, are linked to the therapeutic benefits of these plants in folk medicine for cancer treatment (Evidente & Kornienko, 2009).

  • Bronchodilators

    Certain isocarbostyril-containing sympathomimetic amines are effective in relaxing guinea pig tracheal smooth muscle, making them suitable as bronchodilators (Yoshizaki et al., 1976).

  • Antitumor Agents

    Isocarbostyril alkaloids inhibit human cancer cell proliferation, showing high efficiency and low toxicity in antitumor applications (Ji et al., 2013).

  • Antitumor and Antiviral Activity

    They exhibit significant in vitro and in vivo antitumor and antiviral activities, making them attractive for organic synthesis (Poe & Morken, 2011).

  • Selective Action on Smooth Muscle

    Isocarbostyril hydrochlorides (OPC-2009 and OPC-2030) have a more selective action on tracheal smooth muscle than on cardiac muscle, useful in treating airway obstruction (Takayanagi et al., 1977).

  • Anti-inflammatory Activity

    Some isocarbostyril derivatives demonstrate significant anti-inflammatory activity, comparable to standard drugs like Indomethacin (Babar et al., 2014).

  • Structure-Activity Relationship Studies

    The structure-activity relationship of isocarbostyril alkaloids like narciclasine and pancratistatin and their derivatives is crucial for drug design (Nin, 2014).

  • Luminophor Research

    Modifying the S1 level in isocarbostyril derivatives affects the probability of intersystem crossing, impacting their luminophor properties (Doroshenko et al., 1989).

  • Synthesis of Analogs

    Enantioselective synthesis of anticancer isocarbostyril alkaloids and analogs has been achieved, enabling the production of tailored analogs with improved properties (Bingham et al., 2018).

  • Electrophilic Substitution Reactions

    Isocarbostyrils can undergo various electrophilic substitution reactions under mild conditions, demonstrating their chemical versatility (Horning et al., 1971).

Future Directions

The future of Isocarbostyril research lies in its potential use in medicine, particularly in the treatment of cancer . There is ongoing research into the synthesis of novel analogs and isotopologs of the anticancer Isocarbostyril alkaloids . These new synthetic compounds exhibit improved metabolic activity, stability, and/or aqueous solubility .

properties

IUPAC Name

2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBNYAPERZTOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197677
Record name Isocarbostyril
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxyisoquinoline

CAS RN

491-30-5
Record name 1(2H)-Isoquinolinone
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Record name Isocarbostyril
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Record name 1-Hydroxyisoquinoline
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Record name Isocarbostyril
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Record name 1-hydroxyisoquinoline
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Record name ISOCARBOSTYRIL
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Synthesis routes and methods

Procedure details

The title compound was prepared in accordance with the general method of Example 1, from 2-bromopyridine (100 mg, 0.63 mmol) and 2-but-3-ynyl-2H-isoquinolin-1-one (120 mg, 0.63 mmol). Reaction time: 3 hours. The crude residue was purified by flash chromatography (cyclohexane/AcOEt 4:1) to yield 17 mg (62 μmol, 10%) of 2-(4-pyridin-2-yl)but-3-ynyl)isoquinolin-1(2H)-one as a white solid (M.P.=85-90° C.).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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